

Anticancer Agent 110: A Comparative Analysis of Efficacy in Diverse Malignancies

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Compound of Interest

Compound Name: Anticancer agent 110

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This publication provides a comprehensive comparison of the efficacy of "**Anticancer agent 110**," a designation that encompasses two distinct therapeutic entities: the androgen receptor (AR) PROTAC degrader Bavdegalutamide (ARV-110) and the novel imidazotetrazine Antitumor agent-110 (compound 13/CPZ). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data to delineate the therapeutic potential of these agents across various cancer types.

Executive Summary

Bavdegalutamide (ARV-110) has demonstrated significant efficacy in treating prostate cancer, particularly in late-stage, resistant forms of the disease. Its mechanism of action, the targeted degradation of the androgen receptor, offers a promising strategy to overcome resistance to traditional AR inhibitors. Preclinical data show potent activity in prostate cancer cell lines and xenograft models, and clinical trials have confirmed its activity in patients with metastatic castration-resistant prostate cancer (mCRPC), with notable responses in subgroups with specific AR mutations.^{[1][2]} Evidence for its efficacy in other cancer types, such as breast cancer, is still emerging.

Antitumor agent-110, an imidazotetrazine derivative, functions as a DNA alkylating agent that induces apoptosis and cell cycle arrest.^[3] Preclinical studies have indicated its potential in treating brain tumors, including glioblastoma multiforme (GBM), with an ability to overcome

resistance mechanisms that affect older drugs in its class, such as temozolomide.[4] However, comprehensive comparative data across a broad range of cancer types are limited.

This guide will present the available data for both agents in a structured format, including detailed experimental protocols and visual representations of key biological pathways and workflows.

Bavdegalutamide (ARV-110): An Androgen Receptor PROTAC Degradar

Bavdegalutamide is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) that selectively targets the androgen receptor for degradation.[5][6][7] By hijacking the cell's ubiquitin-proteasome system, ARV-110 leads to the destruction of the AR protein, a key driver of prostate cancer growth and survival.[6][7] This mechanism is distinct from traditional anti-androgen therapies that merely block the receptor's function.

Efficacy in Prostate Cancer

In Vitro Studies:

ARV-110 demonstrates potent and rapid degradation of the androgen receptor in various prostate cancer cell lines, including those with AR mutations that confer resistance to standard therapies.

Cell Line	AR Status	DC50 (AR Degradation)	IC50 (Proliferation)	Key Findings & References
LNCaP	AR-WT, T878A mutant	~1 nM[6][8]	Not explicitly stated	Potent degradation of wild-type and mutant AR.
VCaP	AR-WT (amplified)	~1 nM[6][8]	IC50 = 0.86 μ M[9]	Induces apoptosis and inhibits AR-dependent gene expression.[8]
22Rv1	AR-V7 positive	IC50 = 14.85 μ M[9]	Not explicitly stated	Less effective in AR-V7 positive cells compared to other AR degraders.[9]

In Vivo Studies:

Preclinical studies using mouse xenograft models of prostate cancer have shown significant tumor growth inhibition with oral administration of ARV-110, including in models resistant to the current standard-of-care, enzalutamide.

Xenograft Model	Treatment	Tumor Growth Inhibition (TGI)	Key Findings & References
LNCaP	ARV-110	Significant TGI	Dose-dependent tumor growth inhibition.[2]
VCaP (castrate)	ARV-110 (1 mg/kg, PO, QD)	>90% AR degradation, significant TGI	Superior to enzalutamide.[7][10]
VCaP (enzalutamide-resistant)	ARV-110	Significant TGI	Overcomes resistance to enzalutamide.[2][7]
Patient-Derived Xenograft (PDX)	ARV-110	Significant TGI	Efficacy in a more clinically relevant model.[10]

Clinical Trials:

The Phase 1/2 ARDENT clinical trial (NCT03888612) evaluated ARV-110 in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior novel hormonal therapies.[1][5]

Patient Subgroup (mCRPC)	PSA50 Response Rate	Key Findings & References
AR T878X/H875Y mutations	46%	Enhanced activity in this biomarker-defined subgroup. [1]
Wild-type AR or other alterations	11%	Activity also observed outside of the primary response group. [1]
Less pretreated (1 prior NHA, no chemo)	22%	Efficacy in an earlier-line setting.

Efficacy in Other Cancer Types

The investigation of ARV-110 in other androgen receptor-positive cancers is ongoing. Limited preclinical data is available for breast cancer.

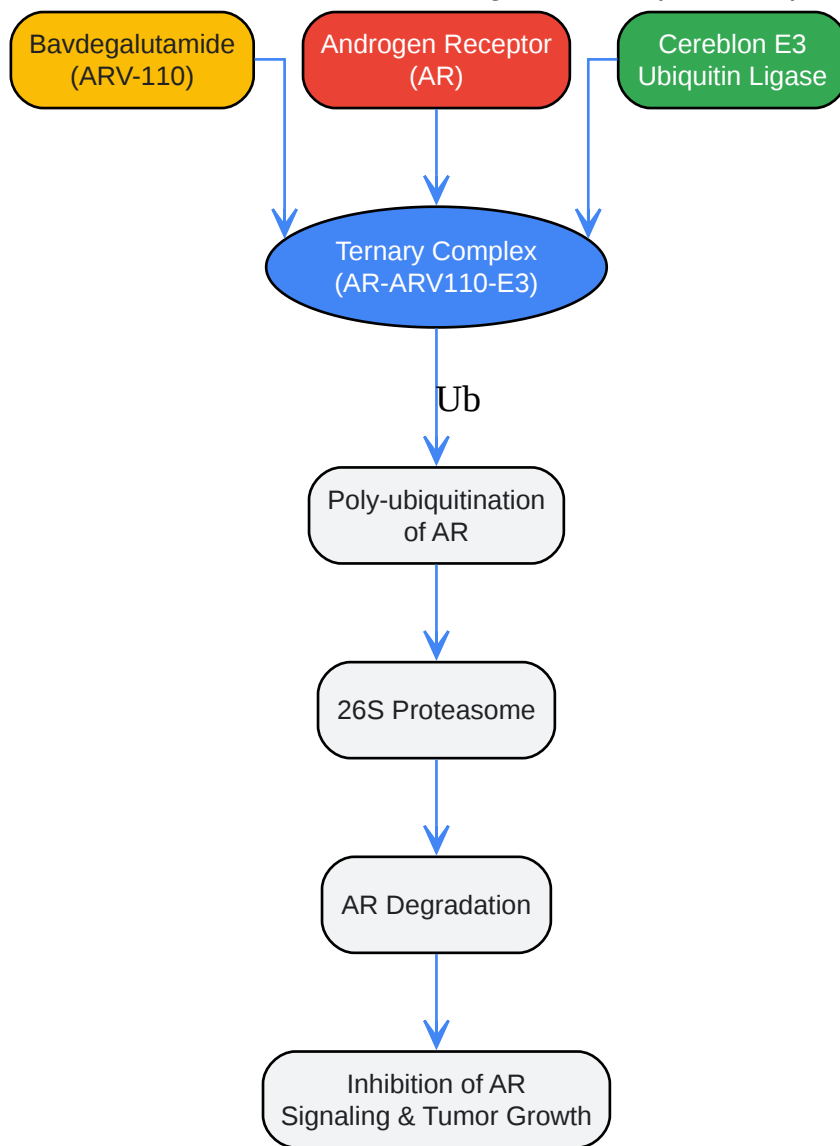
In Vitro Studies:

Cell Line	Cancer Type	Key Findings & References
MCF-7	Breast Cancer	ARV-110 (30-300 nmol/L) resulted in the degradation of the androgen receptor.[6][11]

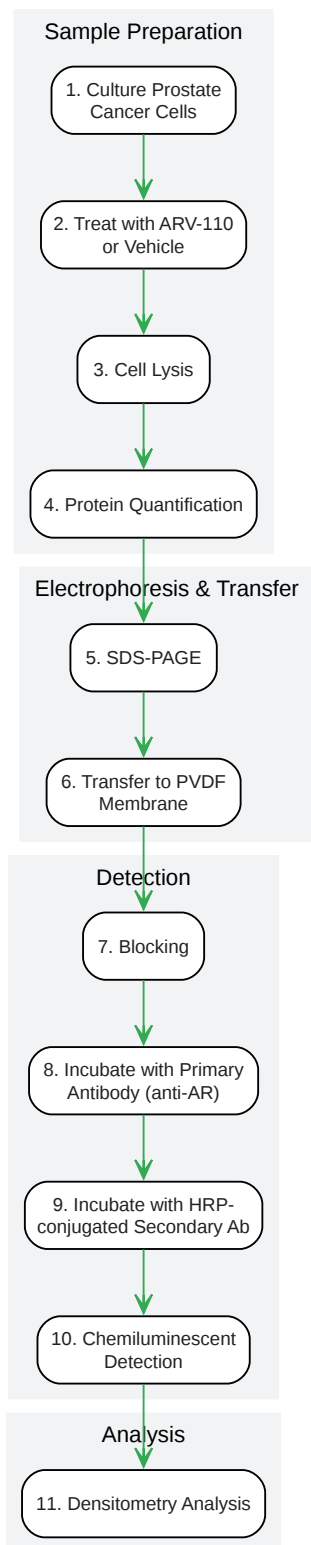
Further studies are required to establish the clinical utility of ARV-110 in breast cancer and other AR-driven malignancies.

Signaling Pathway and Experimental Workflow

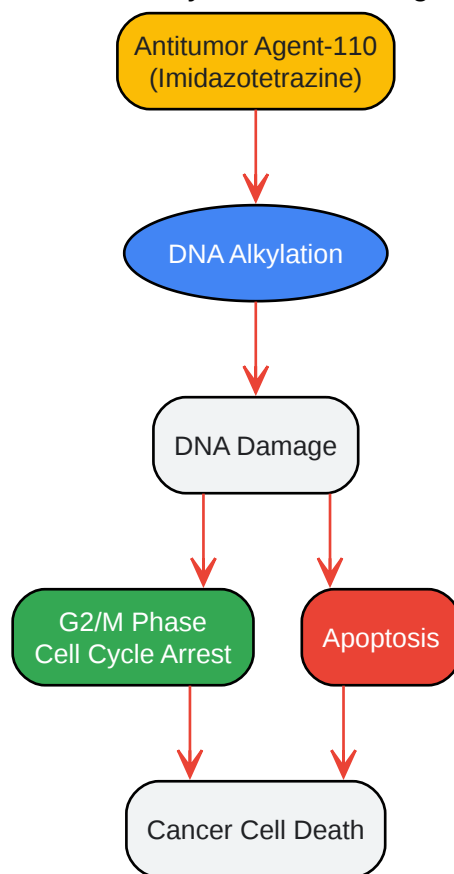
Mechanism of Action of Bavdegalutamide (ARV-110)



Western Blot Workflow for AR Degradation



Proposed Pathway of Antitumor Agent-110

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